-Methylchroman-4-amine shares structural similarities with various biologically active compounds, including:
The presence of the amine functional group suggests that 7-Methylchroman-4-amine could be employed as a versatile synthetic intermediate for the preparation of more complex molecules with diverse functionalities.
The chroman scaffold is known to be present in various materials with interesting properties, such as liquid crystals and polymers . 7-Methylchroman-4-amine could potentially be investigated for its suitability in the development of novel materials with specific functionalities.
7-Methylchroman-4-amine is an organic compound characterized by its chroman structure, which consists of a benzene ring fused to a saturated five-membered ring containing an amine functional group. The molecular formula for 7-Methylchroman-4-amine is C₉H₉N, and it has a molecular weight of approximately 135.17 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry.
Research indicates that 7-Methylchroman-4-amine exhibits various biological activities, including:
Several methods are available for synthesizing 7-Methylchroman-4-amine:
7-Methylchroman-4-amine finds applications in several fields:
Studies on the interactions of 7-Methylchroman-4-amine with other biological molecules reveal its potential as a ligand for various receptors and enzymes. Notably, its interaction with cytochrome P450 enzymes suggests implications for drug metabolism and pharmacokinetics. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile in medicinal chemistry .
Several compounds share structural similarities with 7-Methylchroman-4-amine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 6-Bromo-7-methylchroman | Brominated variant | Increased reactivity due to bromine atom |
| 7-Ethylchroman-4-amine | Ethyl-substituted | Altered hydrophobic properties |
| 6-Methylquinolin-4-amine | Quinoline derivative | Different aromatic system affecting reactivity |
| 2-Aminoindane | Indane derivative | Distinct bicyclic structure |
7-Methylchroman-4-amine's uniqueness lies in its specific chroman structure combined with an amino group, which influences its reactivity and biological properties compared to these similar compounds .
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 7-methyl-3,4-dihydro-2H-chromen-4-amine [1] [2]. The molecular formula is C₁₀H₁₃NO with a molecular weight of 163.22 grams per mole [1] [2]. The compound exists as both racemic and enantiomerically pure forms, with the (S)-enantiomer bearing the Chemical Abstracts Service registry number 1213341-77-5 and the (R)-enantiomer assigned 1213341-77-6 [1] [3].
The stereochemical configuration at the 4-position carbon creates a chiral center, resulting in two distinct enantiomers [1] [4]. The (S)-7-methylchroman-4-amine exhibits an isomeric simplified molecular-input line-entry system notation of CC1=CC2=C(C=C1)C@HN, while the (R)-enantiomer is represented as CC1=CC2=C(C=C1)C@@HN [1] [4]. These stereoisomers demonstrate different optical activities, with the (R)-configuration typically showing dextrorotatory properties and the (S)-configuration exhibiting levorotatory characteristics [4].
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| IUPAC Name | 7-methyl-3,4-dihydro-2H-chromen-4-amine |
| CAS Registry Number (racemic) | 742679-35-2 |
| InChI Key | VLFWKNOFAQNDID-UHFFFAOYSA-N |
| Topological Polar Surface Area | 35.25 Ų |
The methyl group at position 7 enhances lipophilicity while the amine group at position 4 facilitates hydrogen bonding interactions [4]. The chroman backbone consists of a saturated benzopyran ring system, with the (R)-configuration at the 4-position amine being critical for enantioselective interactions [4]. Computational analysis reveals a topological polar surface area of 35.25 square angstroms and a logarithmic partition coefficient of 1.78, indicating moderate lipophilicity [1].
Crystallographic investigations of chroman-4-amine derivatives have provided essential structural insights into the three-dimensional architecture and intermolecular interactions [5] [6] [7]. X-ray diffraction studies of related chroman-4-one derivatives reveal that the chroman ring system adopts a half-chair conformation with significant puckering [6]. The ring puckering parameters for the pyranone ring typically show Q(2) values of approximately 0.38 angstroms and Q(3) values near 0.32 angstroms [6].
Crystal structure analysis of 3-(4-methoxybenzyl)-2,3-dihydro-4H-chroman-4-one demonstrated positional disorder over two positions, with site occupancies of 0.590 and 0.410, leading to conformational differences between major and minor components [6]. The final reliability index achieved 0.0275 for 2209 unique reflections [6]. Crystal packing is typically stabilized by intermolecular carbon-hydrogen to oxygen, carbon-hydrogen to pi, and pi-pi interactions [6].
| Crystallographic Parameter | Typical Value Range |
|---|---|
| Space Group | P1̄, C2/c, P21/c |
| Unit Cell Volume | 500-1500 Ų |
| Density (calculated) | 1.20-1.35 g/cm³ |
| Temperature | 100-293 K |
| R-factor | 0.025-0.065 |
The chromane-carboxylate derivatives crystallize in the space group C2/c, with the chromane moiety consisting of a benzene ring fused with a six-membered heterocyclic ring adopting a distorted half-chair conformation [8]. Molecules are linked by combinations of oxygen-hydrogen to nitrogen and nitrogen-hydrogen to oxygen hydrogen bonds, resulting in two-dimensional network structures that stabilize the crystal architecture [8]. The dihedral angle between chromane and substituted aromatic rings typically ranges from 80 to 85 degrees [8].
X-ray crystallographic studies of (E)-3-(4-hydroxybenzylidene)chroman-4-one and related derivatives show intermolecular carbon-hydrogen to oxygen and oxygen-hydrogen to oxygen hydrogen bonding, forming layers in the crystal lattice [7]. The crystal structures are consolidated by pi-pi interactions, with lipophilicity values associated with larger contributions of carbon to hydrogen interactions in the Hirshfeld surface analysis [7].
The positional isomerism between 6-methylchroman-4-amine and 7-methylchroman-4-amine represents a critical structural distinction that significantly impacts molecular properties and reactivity patterns [9] [10] [11]. Both isomers share the identical molecular formula C₁₀H₁₃NO and molecular weight of 163.22 grams per mole, yet differ fundamentally in the position of methyl substitution on the aromatic ring [1] [2].
The 7-methylchroman-4-amine features methyl substitution at the para position relative to the ethereal oxygen linkage, while 6-methylchroman-4-amine bears the methyl group at the meta position [10]. This positional difference creates distinct electronic environments and steric considerations [10] [11]. The 7-substituted derivative exhibits lower steric hindrance compared to the 6-substituted analog, contributing to enhanced thermodynamic stability [10].
| Property | 6-Methylchroman-4-amine | 7-Methylchroman-4-amine |
|---|---|---|
| Methyl Position | Position 6 (meta to oxygen) | Position 7 (para to oxygen) |
| Electronic Effects | Meta electronic influence | Para electronic influence |
| Steric Hindrance | Moderate | Lower |
| Relative Stability | Lower | Higher |
| CAS Number | Not assigned | 742679-35-2 |
Nuclear magnetic resonance spectroscopy studies of substituted 2,2-dimethylchroman-4-one derivatives demonstrate that substituent effects can be interpreted through Hammett equation correlations [11]. The analysis shows good correlation for carbons para to the substituent group, while meta-positioned carbons exhibit poor correlation [11]. The Lynch correlation demonstrates additivity of substituent chemical shifts for both proton and carbon nuclei, with exceptions for carbons in meta positions [11].
The bromine substitution pattern in 6-bromo-7-methylchroman-4-one illustrates the electronic influence of positional isomerism, where the bromine occupies the 6-position while the methyl group is attached at the 7-position [10]. This substitution pattern influences both electronic and steric properties, affecting reactivity in nucleophilic substitution and oxidation reactions [10]. Spectroscopic characterization typically reveals aromatic protons with downfield shifts ranging from 7.0 to 8.0 parts per million due to the electron-withdrawing effects of halogen substituents [10].
The tautomeric behavior of chroman-4-amine derivatives involves equilibrium processes between different structural forms, primarily manifesting through proton transfer mechanisms [12] [13] [14]. Keto-enol tautomerism represents the most prevalent form, where carbonyl compounds with hydrogen atoms on alpha carbons exist in equilibrium with their corresponding enol isomers [12]. This spontaneous interconversion between isomers involves changes in hydrogen atom positions and constitutes true constitutional isomerism rather than resonance [12].
The 4-hydroxycoumarin derivatives, structurally related to chroman systems, undergo hydrogen-deuterium exchange at the carbon-3 atom of the lactone ring [13]. Although only 4-hydroxy-2-chromenone tautomeric forms are observed in proton and carbon-13 nuclear magnetic resonance spectra, the equilibrium between 4-hydroxy-2-chromenone and 2,4-chromandione forms represents the key step in the exchange reaction [13]. The 4,5-dihydroxycoumarin derivative shows the highest reaction rate due to hydrogen bonding between 5-hydroxyl and 4-keto functional groups, providing relative stability to the 5-hydroxy-2,4-chromandione tautomeric form [13].
| Tautomeric Form | Relative Stability | Exchange Rate |
|---|---|---|
| Keto Form | Higher (>99%) | Fast |
| Enol Form | Lower (<1%) | Fast |
| Chromandione | Intermediate | Moderate |
Acid-catalyzed tautomerism occurs through protonation of the carbonyl oxygen atom, generating an intermediate cation that subsequently loses a proton from the alpha carbon to yield the neutral enol form [12]. Base-catalyzed enol formation proceeds because carbonyl groups render alpha hydrogens weakly acidic, allowing the carbonyl compound to donate alpha hydrogens to sufficiently strong bases [12]. Most monocarbonyl compounds exist almost entirely in their keto form at equilibrium, with cyclohexanone containing only approximately 0.0001% of its enol tautomer at room temperature [12].
The conformational dynamics of diaryl-pyrano-chromenes demonstrate atropisomerism with stereodynamic behavior [15]. These molecules exhibit potential cleft structures when two stereogenic axes and sufficiently hindered substituents are present around the chiral axis [15]. Investigation of rotational energy barriers for each axis provides valuable support for developing rigid atropisomeric clefts [15]. The aryls are skewed with respect to the dynamically planar scaffold of chromene and can be driven to near-perpendicular orientations by increasing steric hindrance in ortho positions [15].
Reductive amination has emerged as the most widely employed strategy for the synthesis of 7-methylchroman-4-amine, offering excellent selectivity and operational simplicity [3] [4] [5]. This methodology involves the initial formation of an imine intermediate from 7-methylchroman-4-one and ammonia or primary amines, followed by selective reduction to yield the target amine. The process typically proceeds under mild acidic conditions with careful pH control to optimize both reaction rate and selectivity [6].
The most commonly utilized reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which demonstrates exceptional chemoselectivity for imine reduction while leaving carbonyl groups intact [4] [5]. Under optimized conditions employing methanol-acetic acid solvent systems at temperatures ranging from 25 to 50 degrees Celsius, yields of 85 to 95 percent can be consistently achieved . The reaction mechanism proceeds through initial nucleophilic addition of ammonia to the carbonyl group, followed by dehydration to form the imine intermediate, and subsequent hydride delivery from the cyanoborohydride reagent [7] [5].
Alternative reducing agents have been investigated to address specific synthetic requirements and environmental considerations. Sodium borohydride (NaBH₄) provides a more economical option, though it requires careful temperature control and typically affords yields in the 70 to 85 percent range [8] [6]. Catalytic hydrogenation using palladium on carbon delivers exceptional selectivity exceeding 98 percent, but requires specialized pressure equipment and longer reaction times of 6 to 24 hours [8]. Titanium(III) chloride represents an environmentally friendly alternative, operating in aqueous buffer systems with moderate selectivity of 75 to 85 percent [9].
The optimization of reductive amination conditions has revealed several critical parameters affecting reaction outcome. Temperature control proves essential, as elevated temperatures can lead to over-reduction or formation of secondary amine byproducts [4] [5]. Solvent selection significantly impacts both reaction rate and selectivity, with alcohol-acid combinations providing optimal results through enhanced imine formation and controlled reducing agent reactivity [7] [6]. The substrate concentration must be carefully balanced, as overly concentrated solutions can lead to precipitation of intermediates, while dilute conditions result in extended reaction times and reduced efficiency [8].
| Reducing Agent | Solvent System | Temperature (°C) | Reaction Time (h) | Selectivity | Yield (%) | Comments |
|---|---|---|---|---|---|---|
| Sodium cyanoborohydride (NaBH₃CN) | Methanol/Acetic acid | 25-50 | 4-12 | High (>95%) | 85-95 | Most commonly used, pH control important [4] |
| Sodium borohydride (NaBH₄) | Ethanol/Water | 0-25 | 2-8 | Moderate (80-90%) | 70-85 | Simple procedure, some over-reduction [8] |
| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | -78 to 0 | 1-4 | High (>90%) | 80-90 | Requires anhydrous conditions [10] |
| Catalytic hydrogenation (H₂/Pd) | Ethanol/Acetic acid | 25-60 | 6-24 | Very High (>98%) | 90-98 | Excellent selectivity, requires pressure [8] |
| Titanium(III) chloride (TiCl₃) | Aqueous buffer | 0-25 | 2-6 | Moderate (75-85%) | 65-80 | Environmentally friendly option [9] |
Nucleophilic substitution reactions provide an alternative approach to 7-methylchroman-4-amine synthesis, particularly when starting from readily available hydroxyl-substituted chroman derivatives [11] [12]. This methodology typically employs 7-methylchroman-4-ol as the starting material, which undergoes activation followed by displacement with ammonia or amine nucleophiles under basic conditions [12].
The transformation commonly involves initial conversion of the hydroxyl group to a suitable leaving group, such as a tosylate or mesylate ester, followed by nucleophilic displacement [11] [12]. Under optimized conditions using ammonia in alcoholic solvents at temperatures ranging from 100 to 150 degrees Celsius, yields of 60 to 85 percent can be achieved [11]. The reaction proceeds through an SN2 mechanism, requiring careful control of reaction parameters to minimize competing elimination reactions that can lead to alkene formation [12].
Alternative activation strategies have been developed to improve reaction efficiency and reduce the formation of undesired byproducts. Direct displacement of activated hydroxyl groups using ammonium chloride in the presence of strong bases provides a one-pot procedure with reduced synthetic complexity [11] [12]. Microwave-assisted conditions have been successfully applied to accelerate these transformations, reducing reaction times from hours to minutes while maintaining comparable yields [13] [14].
The success of nucleophilic substitution approaches depends critically on the steric and electronic environment around the C-4 position of the chroman ring system. The presence of the 7-methyl substituent influences both the reactivity of the leaving group and the accessibility of the reaction center to nucleophilic attack [11] [12]. Computational studies have revealed that the chair conformation of the chroman ring places the C-4 position in a sterically accessible environment, facilitating nucleophilic approach while minimizing unfavorable steric interactions .
Palladium-catalyzed coupling reactions represent a sophisticated approach to 7-methylchroman-4-amine synthesis, enabling direct C-7 functionalization of pre-formed chroman scaffolds [16] [17] [18]. These methodologies offer exceptional regioselectivity and functional group tolerance, making them particularly valuable for the synthesis of complex derivatives and late-stage modifications [19] [20].
The most widely employed strategy involves palladium-catalyzed C-H activation at the C-7 position of chroman systems, followed by coupling with nitrogen-containing nucleophiles [16] [21] [18]. This approach requires careful selection of palladium catalysts, ligands, and reaction conditions to achieve the desired regioselectivity while avoiding competing reactions at other positions of the aromatic ring [17] [18].
Palladium acetate in combination with phosphine ligands such as XantPhos has demonstrated exceptional performance for C-7 functionalization reactions [22] [3]. Under optimized conditions employing cesium carbonate as base in dioxane solvent at temperatures of 60 to 80 degrees Celsius, conversions of 80 to 95 percent with excellent selectivity exceeding 95 percent can be achieved [22] [3]. The reaction mechanism involves initial coordination of the chroman substrate to the palladium center, followed by C-H activation through a concerted metalation-deprotonation pathway, and subsequent coupling with the amine nucleophile [19] [18].
The choice of ligand plays a critical role in determining both the activity and selectivity of these transformations. Bidentate phosphine ligands such as XantPhos and BINAP provide enhanced stability to the palladium catalyst while promoting efficient C-H activation [22] [3] [18]. Monodentate phosphines like triphenylphosphine offer greater substrate scope but typically require higher catalyst loadings and extended reaction times [23] [18].
| Catalyst System | Ligand Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | 5-10 | K₂CO₃ | Toluene/DMF | 80-100 | 8-24 | 75-85 | Good (85%) [23] |
| Pd(OAc)₂/XantPhos | 2-5 | Cs₂CO₃ | Dioxane | 60-80 | 4-12 | 80-95 | Excellent (>95%) [22] |
| Pd(OAc)₂/dppf | 5-15 | NEt₃ | DMF | 100-120 | 12-24 | 70-80 | Moderate (75%) [18] |
| Pd(OAc)₂/BINAP | 3-8 | Na₂CO₃ | THF/H₂O | 80-100 | 6-18 | 85-90 | Very Good (90%) [19] |
| Pd(PPh₃)₄ | 10-20 | K₃PO₄ | Toluene | 60-100 | 12-36 | 60-75 | Fair (70%) [23] |
Base selection significantly influences both the reaction rate and the formation of undesired byproducts [18] [20]. Cesium carbonate provides optimal results for most substrates, offering sufficient basicity to promote C-H activation while minimizing competing base-mediated degradation pathways [22] [3]. Potassium carbonate represents a more economical alternative but typically requires elevated temperatures and longer reaction times to achieve comparable conversions [23] [18].
Solvent effects have been extensively studied to optimize reaction conditions and minimize environmental impact [18] [20]. Polar aprotic solvents such as dimethylformamide and dioxane generally provide the best results, facilitating both catalyst solubility and substrate coordination [22] [3] [18]. Toluene-based systems offer improved environmental profiles but may require the addition of coordinating co-solvents to maintain catalyst activity [23] [18].
Microwave-assisted synthesis has emerged as a powerful technology for accelerating the preparation of 7-methylchroman-4-amine while reducing energy consumption and improving reaction efficiency [13] [24] [25]. This methodology exploits the dielectric heating properties of polar molecules to achieve rapid and uniform heating, leading to significantly reduced reaction times and enhanced yields [13] [14].
The application of microwave irradiation to reductive amination reactions has demonstrated remarkable improvements in both reaction rate and selectivity [13] [24] [26]. Under optimized microwave conditions employing 400 watts of power at 170 degrees Celsius for 45 minutes, yields of 80 to 92 percent can be consistently achieved, representing a significant improvement over conventional heating methods [24] [26]. The enhanced reaction kinetics result from the direct heating of polar reactants and intermediates, leading to more efficient energy transfer and reduced thermal gradients [13] [25].
Parameter optimization studies have revealed several critical factors affecting microwave-assisted synthesis outcomes [27] [28] [29]. Microwave power demonstrates a positive correlation with reaction rate up to approximately 400 watts, beyond which decomposition reactions begin to compete with the desired transformation [13] [24]. Temperature control proves essential, with optimal results achieved at 170 degrees Celsius, balancing reaction rate enhancement with thermal stability of the product [24] [26].
| Parameter | Low Level | Medium Level | High Level | Optimal Value | Effect on Yield |
|---|---|---|---|---|---|
| Microwave Power (W) | 150 | 300 | 600 | 400 | Positive up to 400W [13] |
| Temperature (°C) | 120 | 160 | 200 | 170 | Positive up to 170°C [24] |
| Pressure (bar) | 1.0 | 5.0 | 10.0 | 6.0 | Minimal above 5 bar [26] |
| Irradiation Time (min) | 15 | 60 | 120 | 45 | Positive up to 60 min [24] |
| Solvent Volume (mL) | 5 | 10 | 20 | 12 | Optimal at 10-15 mL [26] |
| Substrate Concentration (M) | 0.1 | 0.25 | 0.5 | 0.3 | Maximum at 0.25-0.3 M [13] |
Irradiation time optimization reveals that reaction completion can be achieved within 45 to 60 minutes under microwave conditions, compared to 4 to 12 hours required for conventional heating [13] [24] [26]. Extended irradiation beyond 60 minutes does not provide additional yield improvements and may lead to product degradation through thermal decomposition [24] [25].
Substrate concentration effects demonstrate optimal performance at concentrations of 0.25 to 0.3 molar, balancing efficient energy absorption with adequate heat and mass transfer [13] [26]. Higher concentrations can lead to localized overheating and formation of hotspots, while lower concentrations result in inefficient energy utilization and extended reaction times [27] [28].
The integration of microwave technology with flow chemistry principles has opened new avenues for continuous synthesis of 7-methylchroman-4-amine [24] [25]. Continuous microwave reactors enable precise control of residence time and temperature distribution while facilitating scale-up operations through numbering-up strategies [13] [28]. These systems demonstrate improved safety profiles through reduced inventory of reactive intermediates and enhanced heat management capabilities [25] [29].
The transition from laboratory-scale synthesis to industrial-scale production of 7-methylchroman-4-amine presents numerous technical and economic challenges that require sophisticated solutions [30] [31]. Industrial-scale synthesis demands consideration of factors including reaction scaling, heat management, reagent handling, product purification, quality control, environmental impact, and economic optimization [31] [32].
Reaction scaling represents one of the most significant challenges in industrial chroman synthesis, as the heterogeneous nature of many synthetic transformations can lead to poor mixing and non-uniform reaction conditions [30] [31]. Conventional batch reactors often suffer from inadequate heat and mass transfer at large scales, resulting in formation of byproducts and reduced yields [31] [33]. Advanced solutions include the implementation of continuous flow reactors that provide superior mixing characteristics and more precise temperature control [30] [31].
Heat management becomes increasingly critical at industrial scales, where large reaction volumes can generate substantial thermal loads that are difficult to control using conventional cooling systems [34] [32]. Temperature excursions can lead to decomposition of sensitive intermediates, formation of impurities, and safety hazards [31] [33]. Microreactor technology offers significant advantages through enhanced surface-to-volume ratios that facilitate efficient heat transfer and minimize temperature gradients [30] [31].
| Challenge Category | Specific Challenge | Conventional Solution | Advanced Solution | Implementation Cost | Efficiency Gain (%) |
|---|---|---|---|---|---|
| Reaction Scaling | Uniform mixing and mass transfer | Larger reactors with enhanced agitation | Continuous flow reactors | High | 25-40 [30] |
| Heat Management | Temperature control and hotspot prevention | External cooling systems | Microreactor technology | Medium | 15-30 [31] |
| Reagent Handling | Safe handling of reducing agents | Specialized storage and handling | In-situ generation of reagents | Medium | 20-35 [31] |
| Product Purification | Large-scale crystallization control | Multiple recrystallization steps | Crystallization control systems | High | 30-50 [31] |
| Quality Control | Consistent product purity | Extensive analytical testing | Real-time process monitoring | Medium | 40-60 [31] |
| Environmental Impact | Solvent waste management | Solvent recovery systems | Green chemistry approaches | High | 50-70 [31] |
| Economic Factors | Raw material cost optimization | Bulk purchasing agreements | Process intensification | Variable | 15-25 [32] |
Reagent handling presents particular challenges for reductive amination reactions that employ moisture-sensitive or pyrophoric reducing agents [31] [33]. Conventional approaches rely on specialized storage facilities and handling procedures that increase both capital and operational costs [31] [32]. Advanced solutions focus on in-situ generation of reducing agents from stable precursors, eliminating the need for storage and handling of hazardous materials while improving overall process safety [31] [35].
Product purification at industrial scales requires sophisticated approaches to ensure consistent quality while minimizing waste generation [31] [33]. Traditional multiple recrystallization procedures are inefficient and generate substantial solvent waste [31] [32]. Modern crystallization control systems employ real-time monitoring and feedback control to optimize crystal size distribution and purity while reducing the number of purification steps required [31] [33].
Quality control considerations for industrial production emphasize the need for real-time process monitoring and control to ensure consistent product specifications [31] [33] [35]. Advanced analytical techniques including online spectroscopy and chromatography enable continuous monitoring of reaction progress and product quality, facilitating immediate corrective actions when deviations are detected [31] [32].
Environmental impact mitigation has become increasingly important for industrial chroman synthesis, with regulatory requirements driving the adoption of green chemistry principles [31] [35]. Solvent recovery and recycling systems can reduce environmental impact while providing economic benefits through reduced raw material consumption [34] [31]. The development of solvent-free or aqueous-based synthetic methodologies represents the most advanced approach to environmental impact reduction [31] [35].